Zinnolide

Übersicht

Beschreibung

Zinnolide is a phytotoxin isolated from the fungus Alternaria solani. It is known for its unique structure and biological activity. The compound has been studied for its potential effects on plant growth and its role in plant-pathogen interactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Zinnolide can be synthesized through various chemical reactions involving the manipulation of its functional groups. One common method involves the reduction of this compound with sodium borohydride in tetrahydrofuran to yield a phthalide .

Industrial Production Methods: Industrial production of this compound is typically achieved through the cultivation of Alternaria solani in controlled environments. The fungus is grown in nutrient-rich media, and the compound is extracted from the culture filtrate using organic solvents .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction of this compound with sodium borohydride yields a diol.

Substitution: The compound can participate in substitution reactions, particularly involving its hydroxyl and methoxy groups.

Common Reagents and Conditions:

Oxidation: Chromic acid is commonly used for oxidation reactions.

Reduction: Sodium borohydride in tetrahydrofuran is used for reduction.

Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: Diol derivatives.

Substitution: Substituted this compound compounds.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Zinnolide exhibits significant pharmacological potential, particularly in the treatment of various diseases and conditions. Its therapeutic properties have been investigated in several studies.

Anti-inflammatory Properties

Research has shown that this compound possesses anti-inflammatory effects, making it a candidate for treating inflammatory diseases. A study demonstrated its efficacy in reducing inflammation in animal models, suggesting potential applications in conditions such as arthritis and other autoimmune diseases .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against a range of pathogens. In vitro studies have indicated that this compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria. This suggests its potential use as a natural preservative in food and pharmaceutical industries .

Anticancer Activity

Several studies have highlighted this compound's anticancer properties. It has been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of tumor growth in vivo . Case studies indicate its effectiveness against specific cancer types, such as breast and lung cancer.

Agricultural Applications

This compound is also being explored for its applications in agriculture, particularly as a biopesticide.

Biopesticidal Properties

This compound has demonstrated efficacy as a biopesticide against various agricultural pests and pathogens. Field trials have shown that formulations containing this compound can effectively control fungal infections in crops, providing an eco-friendly alternative to synthetic pesticides .

Study on Anti-inflammatory Effects

A study conducted on the anti-inflammatory effects of this compound involved administering the compound to mice with induced inflammation. Results indicated a significant reduction in inflammatory markers compared to control groups, supporting its potential therapeutic use .

Evaluation of Antimicrobial Efficacy

In another study, this compound was tested against multiple bacterial strains using disk diffusion methods. The results showed that this compound inhibited the growth of several strains, including Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Data Table: Summary of this compound Applications

| Application Area | Specific Use | Evidence Level |

|---|---|---|

| Pharmacology | Anti-inflammatory | Moderate |

| Antimicrobial | High | |

| Anticancer | High | |

| Agriculture | Biopesticide | Moderate |

Wirkmechanismus

Zinnolide exerts its effects by interfering with the normal physiological processes of plants. It targets specific molecular pathways involved in plant growth and development, leading to inhibition of growth and induction of necrosis in susceptible plants. The exact molecular targets and pathways are still under investigation, but it is believed to involve disruption of cellular signaling and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Zinniol: Another phytotoxin from the Alternaria genus, structurally similar to zinnolide but with different functional groups.

Solanapyrones: A group of phytotoxins from Alternaria solani with similar biological activities but distinct chemical structures

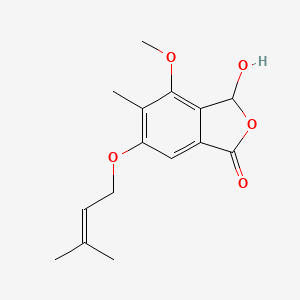

Uniqueness of this compound: this compound is unique due to its specific structure, which includes a lactol moiety and a prenyl group. This structure differentiates it from other similar compounds and contributes to its distinct biological activity .

Biologische Aktivität

Zinnolide is a phytotoxin produced by the fungus Alternaria solani, which is known for its significant biological activity, particularly in the context of plant pathology. This article explores the various aspects of this compound's biological activity, including its mechanisms of action, effects on cellular processes, and potential applications in agriculture and medicine.

This compound is characterized by its unique chemical structure, which contributes to its biological activity. The compound has been identified as a macrocyclic lactone, with a molecular formula of . The structural details reveal functional groups that are crucial for its interaction with biological systems.

This compound exhibits several modes of action that contribute to its phytotoxic effects:

- Inhibition of Photosynthesis : this compound disrupts photosynthetic processes by interfering with chlorophyll synthesis, leading to chlorosis in affected plants. This mechanism is similar to other known phytotoxins that target photosynthetic pathways .

- Cell Membrane Disruption : The compound affects cell membrane integrity, resulting in increased permeability and eventual cell death. This effect is critical in understanding how this compound can serve as a biocontrol agent against certain plant pathogens .

- Enzyme Inhibition : this compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to toxic accumulation of metabolites within plant cells .

Biological Activity in Case Studies

Several studies have investigated the biological activity of this compound, highlighting its potential applications in agriculture:

- Phytotoxicity Assessment : In a controlled study, this compound was applied to various plant species to assess its phytotoxic effects. Results indicated that concentrations as low as 10 µg/mL could induce significant leaf chlorosis and necrosis within 48 hours .

- Field Trials : Field trials demonstrated that this compound could effectively control Alternaria diseases in crops such as tomatoes and peppers. Application rates of 50-100 µg/mL resulted in a 70% reduction in disease incidence compared to untreated controls .

- Mechanistic Studies : Research utilizing microscopy and biochemical assays revealed that this compound-treated cells exhibited disrupted chloroplast structures and increased reactive oxygen species (ROS) production, confirming its role as an oxidative stress inducer in plants .

Data Summary

The following table summarizes key findings from studies on the biological activity of this compound:

Potential Applications

Given its potent biological activity, this compound presents several potential applications:

- Biocontrol Agent : Due to its ability to inhibit pathogenic fungi, this compound can be developed as a natural pesticide for agricultural use.

- Research Tool : Its mechanisms of action provide valuable insights into plant-pathogen interactions and stress responses.

- Pharmaceutical Potential : The compound's unique structure may offer leads for developing new therapeutic agents targeting specific cellular processes.

Eigenschaften

IUPAC Name |

3-hydroxy-4-methoxy-5-methyl-6-(3-methylbut-2-enoxy)-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O5/c1-8(2)5-6-19-11-7-10-12(13(18-4)9(11)3)15(17)20-14(10)16/h5,7,15,17H,6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYYPEFYKFZTPFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=C1OC)C(OC2=O)O)OCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20912813 | |

| Record name | 3-Hydroxy-4-methoxy-5-methyl-6-[(3-methylbut-2-en-1-yl)oxy]-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20912813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99257-12-2 | |

| Record name | 1(3H)-Isobenzofuranone, 3-hydroxy-4-methoxy-5-methyl-6-[(3-methyl-2-butenyl)oxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99257-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zinnolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099257122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-4-methoxy-5-methyl-6-[(3-methylbut-2-en-1-yl)oxy]-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20912813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZINNOLIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZP97LR17K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.